![molecular formula C14H11N3O3 B1328108 3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid CAS No. 1082120-70-4](/img/structure/B1328108.png)
3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
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Overview
Description
The compound “3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid” is a heterocyclic molecule that comprises a triazole ring fused to a pyridine ring . This motif is found in a variety of biologically active compounds, including antibacterial, antithrombotic, anti-inflammatory, antiproliferative, and herbicidal agents . They can also be used as molecular chemosensors for metal ions, anions, and amino acids .
Synthesis Analysis
The synthesis of this compound involves an oxidative ring closure of a hydrazine intermediate . Sodium hypochlorite was used as the oxidant and ethanol as a solvent, making the process a clean, green approach . The reaction was performed at room temperature for 3 hours, and then the heterocycle was isolated in an analytically pure form by extraction, followed by passing the crude product mixture through a small plug of alumina .Molecular Structure Analysis
The molecular structure of this compound includes a triazole ring fused to a pyridine ring . There are multiple isomers which differ by the location of the nitrogen atoms and the nature of the ring fusion .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include an oxidative ring closure . This approach is not unprecedented but often involves the use of toxic or hazardous reagents such as Cr (VI) salts or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) .Physical And Chemical Properties Analysis
The empirical formula of this compound is C14H11N3O3 . It has a molecular weight of 269.26 . The compound is a solid .Scientific Research Applications
Antibacterial Agents
Triazolopyridines, including the compound , have been identified as potent antibacterial agents. They have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) of these compounds indicate their potential as a new class of antibiotics.
Molecular Chemosensors
These compounds have been used as molecular chemosensors for detecting metal ions, anions, and amino acids . Their sensitivity and selectivity make them useful in various fields, including environmental monitoring and diagnostics.
Future Directions
Triazolopyridines are currently attracting significant attention due to their wide range of biological activities . Future research could focus on exploring the potential applications of this compound in various fields, including medicinal chemistry, sensor technology, and luminophore construction .
Mechanism of Action
Target of Action
It is known that triazolopyridines, a class of compounds to which this molecule belongs, have been found to interact with a variety of enzymes and receptors . These interactions can lead to a range of biological activities, making them a focus of significant attention in medicinal chemistry .
Mode of Action
Triazolopyridines are known to bind readily in the biological system with a variety of enzymes and receptors . This binding can result in changes to the function of these targets, leading to the compound’s observed biological activities .
Biochemical Pathways
Compounds with the [1,2,4]triazolo[4,3-a]pyridine motif have been found to exhibit a variety of biological activities, including antibacterial, antithrombotic, anti-inflammatory, antiproliferative, and herbicidal effects . These activities suggest that the compound may interact with multiple biochemical pathways.
Result of Action
The broad range of biological activities associated with triazolopyridines suggests that the compound could have multiple effects at the molecular and cellular level .
properties
IUPAC Name |
3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c1-20-11-5-2-9(3-6-11)13-16-15-12-7-4-10(14(18)19)8-17(12)13/h2-8H,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIAKDNWUZCZRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2C=C(C=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid |
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